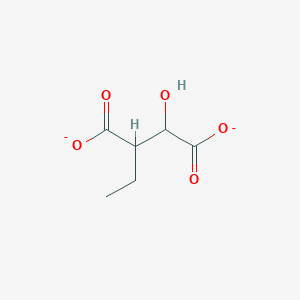

3-Ethylmalate(2-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-ethylmalate(2-) is dicarboxylate anion of 3-ethylmalic acid. It is a conjugate base of a 3-ethylmalic acid.

Applications De Recherche Scientifique

Biological Production of Multi-Carbon Compounds

One prominent application of 3-ethylmalate(2-) is in the biological production of multi-carbon compounds from methane. Research indicates that metabolically engineered microorganisms can utilize methane as their sole carbon source to produce valuable chemicals, including biofuels. The conversion of 3-ethylmalate into 2-ketovalerate is catalyzed by specific enzymes, highlighting its role in microbial metabolism aimed at reducing petroleum dependency and improving environmental sustainability .

Metabolic Engineering

In metabolic engineering, 3-ethylmalate(2-) serves as an intermediate in various pathways, particularly in the synthesis of amino acids and other metabolites. For instance, studies on Arabidopsis thaliana demonstrate that enzymes such as isopropylmalate dehydrogenase (IPMDH) utilize this compound to facilitate methionine chain elongation. The structural analysis of these enzymes reveals insights into substrate specificity and metabolic function, which can be manipulated for enhanced production of desired compounds .

Drug Design and Repurposing

The compound's metabolic pathways have implications in drug design, particularly through platforms like NICEdrug.ch, which integrates data on small molecules' metabolism. By understanding how compounds like 3-ethylmalate(2-) interact with biological systems, researchers can identify potential drug repurposing opportunities and evaluate the druggability of specific enzymes involved in its metabolic pathway . This approach aims to streamline the drug discovery process by leveraging existing knowledge about metabolite interactions.

Environmental Impact Studies

Research has also explored the effects of environmental contaminants on metabolic pathways involving compounds like 3-ethylmalate(2-). For example, studies investigating microplastics' impact on freshwater organisms have identified alterations in glycolipid and energy metabolism linked to exposure to such contaminants. These findings emphasize the need for further investigation into how various compounds interact within ecological systems and their broader environmental implications .

Table 1: Enzymatic Pathways Involving 3-Ethylmalate(2-)

| Enzyme Name | Function | Organism |

|---|---|---|

| Isopropylmalate Dehydrogenase | Converts 3-ethylmalate to 2-ketovalerate | Arabidopsis thaliana |

| L-threonine Ammonia Lyase | Catalyzes conversion of L-threonine to ethylmalate | Various |

| Alcohol Dehydrogenase | Involved in alcohol production from metabolites | Various |

Table 2: Applications in Drug Design

| Application Area | Description | Examples |

|---|---|---|

| Drug Repurposing | Identifying new uses for existing drugs | Cancer treatments |

| Metabolism Identification | Understanding how drugs are metabolized | NICEdrug.ch platform |

| Toxicity Evaluation | Assessing potential toxic effects of compounds | Anticancer drugs |

Case Studies

Case Study 1: Methane Utilization

A study focused on engineered methanotrophic bacteria demonstrated that these microorganisms could effectively convert methane into multi-carbon compounds using pathways involving 3-ethylmalate(2-). This research highlighted the potential for sustainable biofuel production while minimizing agricultural land use .

Case Study 2: Metabolic Pathways in Plants

Research on Arabidopsis thaliana provided insights into the structural evolution of enzymes that utilize 3-ethylmalate(2-). By manipulating specific amino acids within these enzymes, scientists achieved altered substrate specificity, enhancing the plant's ability to synthesize glucosinolates—important compounds for plant defense .

Analyse Des Réactions Chimiques

Downstream Metabolic Reactions

3-Ethylmalate(2−) participates in biosynthetic pathways for multi-carbon compounds, such as 1-butanol and isobutanol , as demonstrated in methanotrophic bacteria engineered for biofuel production .

Conversion to 2-Ketovalerate

In the 1-butanol biosynthesis pathway :

-

Isopropylmalate isomerase (EC 4.2.1.33) converts 2-ethylmalate to 3-ethylmalate(2−) .

-

3-Isopropylmalate dehydrogenase (EC 1.1.1.85) then oxidizes 3-ethylmalate(2−) to 2-ketovalerate , releasing CO2 and NADH:

3 ethylmalate 2 +NAD+→2 ketovalerate+CO2+NADH+H+

This step is critical for generating intermediates toward butyraldehyde and 1-butanol .

Associated Enzymes and Genetic Components

Key enzymes involved in 3-ethylmalate(2−) metabolism include:

Industrial Relevance

Engineered Methylomonas species utilize this pathway to convert methane-derived carbon into biofuels, leveraging 3-ethylmalate(2−) as a pivotal intermediate .

Structural and Kinetic Data Gaps

Propriétés

Formule moléculaire |

C6H8O5-2 |

|---|---|

Poids moléculaire |

160.12 g/mol |

Nom IUPAC |

2-ethyl-3-hydroxybutanedioate |

InChI |

InChI=1S/C6H10O5/c1-2-3(5(8)9)4(7)6(10)11/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11)/p-2 |

Clé InChI |

JUCRENBZZQKFGK-UHFFFAOYSA-L |

SMILES canonique |

CCC(C(C(=O)[O-])O)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.